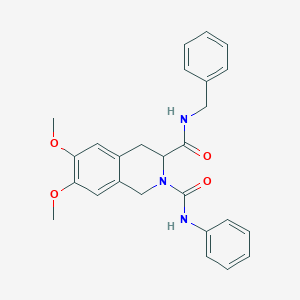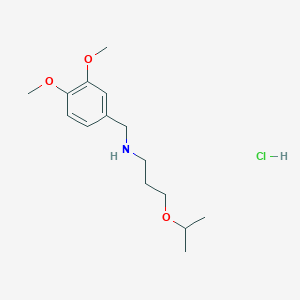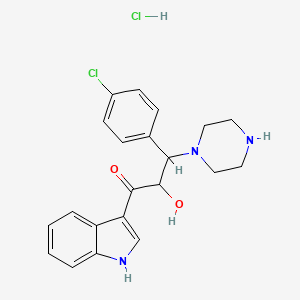![molecular formula C15H22N2O3S B4444709 N-methyl-N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4444709.png)
N-methyl-N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide
描述
N-methyl-N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration.
作用机制
N-methyl-N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide exerts its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC activity, this compound promotes histone acetylation, leading to chromatin decondensation and transcriptional activation. This results in the upregulation of genes involved in cell cycle arrest, apoptosis, differentiation, and other cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells by upregulating the expression of p21, a cyclin-dependent kinase inhibitor. It has also been found to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In addition, it has been shown to promote differentiation in cancer cells by upregulating the expression of differentiation markers. Furthermore, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Finally, it has been shown to have neuroprotective effects by promoting neuronal differentiation and survival.
实验室实验的优点和局限性
N-methyl-N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. Another advantage is that it has been shown to have therapeutic potential in various diseases, making it a promising candidate for further research. However, one limitation is that it has been found to have off-target effects, which may limit its specificity. Another limitation is that it may have dose-dependent effects, which may complicate its use in lab experiments.
未来方向
There are several future directions for research on N-methyl-N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and metabolic disorders. Another direction is to explore its combination with other drugs for synergistic effects. Furthermore, it would be interesting to investigate its effects on epigenetic modifications other than histone acetylation, such as DNA methylation and non-coding RNA expression. Finally, it would be valuable to develop more specific HDAC inhibitors that target specific HDAC isoforms, which may reduce off-target effects and increase therapeutic efficacy.
科学研究应用
N-methyl-N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. It has been found to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to have neuroprotective effects by promoting neuronal differentiation and survival.
属性
IUPAC Name |
N-methyl-N-[2-(3-methylpiperidine-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12-7-6-10-17(11-12)15(18)13-8-4-5-9-14(13)16(2)21(3,19)20/h4-5,8-9,12H,6-7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPUUYTXKQXPHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=CC=C2N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-dimethyl-N-[2-(methylthio)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4444627.png)
![1-{[3-(2-isoxazolidinylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole](/img/structure/B4444641.png)
![4-{2-[(2,3-dichlorobenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4444648.png)
![N-[2-(1,3-benzoxazol-2-yl)ethyl]-N'-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B4444651.png)
![N-[(4-ethyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B4444657.png)

![2-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide](/img/structure/B4444672.png)
![2-methyl-N-[3-(1-piperidinyl)propyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4444693.png)

![N-[4-(aminosulfonyl)phenyl]-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4444711.png)
![1-(2-furyl)-3-[(4-isonicotinoylphenyl)amino]-1-propanone](/img/structure/B4444712.png)

![2-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4444721.png)
![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-thiophenesulfonamide](/img/structure/B4444729.png)
